molecular formula C22H32N4O B299048 N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B299048
M. Wt: 368.5 g/mol
InChI Key: KEQHQDVLUSOVFG-UHFFFAOYSA-N
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Description

N-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CDMI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide as an anti-tumor agent is not fully understood. However, studies have shown that it induces apoptosis, or programmed cell death, in cancer cells by activating various pathways, including the caspase pathway and the mitochondrial pathway.
Biochemical and Physiological Effects
N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to have various biochemical and physiological effects. In addition to its anti-tumor properties, N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has been studied for its antibacterial and antifungal activities. Additionally, N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide in lab experiments is its relatively simple synthesis method. Additionally, N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has shown promising results in various scientific research applications. However, one limitation of using N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide. One potential area of research is the development of more efficient synthesis methods for N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide as an anti-tumor agent. Furthermore, N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide may have potential applications in the development of new drugs for the treatment of various diseases, including cancer and oxidative stress-related diseases.
Conclusion
In conclusion, N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its potential applications as an anti-tumor agent and its antioxidant properties make it an exciting area of research for the scientific community. Further studies are needed to fully understand the mechanism of action of N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide and its potential applications in the development of new drugs.

Synthesis Methods

The synthesis of N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide involves the reaction of cyclododecanone, hydrazine hydrate, and 2,7-dimethylimidazo[1,2-a]pyridine in the presence of a catalytic amount of acetic acid. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has shown potential in various scientific research applications, including its use as a corrosion inhibitor, as a ligand in metal complexes, and as a fluorescent probe for the detection of metal ions. Additionally, N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has been studied for its potential use as an anti-tumor agent, as it has shown promising results in inhibiting the growth of cancer cells.

properties

Product Name

N'-cyclododecylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

Molecular Formula

C22H32N4O

Molecular Weight

368.5 g/mol

IUPAC Name

N-(cyclododecylideneamino)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C22H32N4O/c1-17-14-15-26-20(16-17)23-18(2)21(26)22(27)25-24-19-12-10-8-6-4-3-5-7-9-11-13-19/h14-16H,3-13H2,1-2H3,(H,25,27)

InChI Key

KEQHQDVLUSOVFG-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=C3CCCCCCCCCCC3)C

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)NN=C3CCCCCCCCCCC3)C

Origin of Product

United States

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